(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile
Description
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrole ring, and a nitrophenyl group
Properties
IUPAC Name |
(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-14-9-20-21(10-15(14)2)25-22(24-20)16(13-23)11-17-7-4-8-26(17)18-5-3-6-19(12-18)27(28)29/h3-12H,1-2H3,(H,24,25)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLABFTIIHOWKKT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to achieve higher yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
Uniqueness
(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a pyrrole ring, and a nitrophenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
